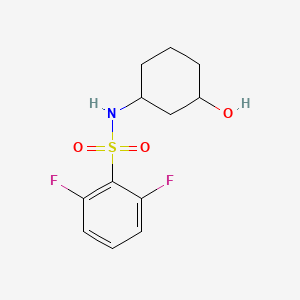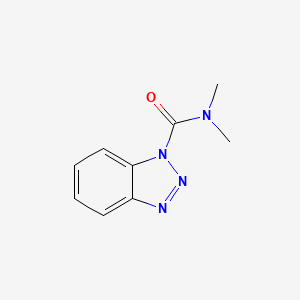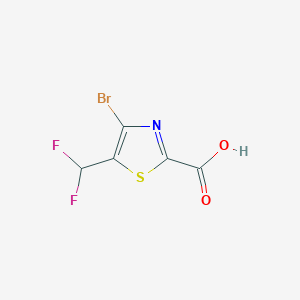
Ácido 2-(1,3-Dihidro-2-benzofuran-5-il)acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid is a compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Aplicaciones Científicas De Investigación
2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid has several scientific research applications, including:
Mecanismo De Acción
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function or viability . For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Pathways
These could include pathways involved in cell growth and proliferation, oxidative stress response, viral replication, and bacterial metabolism .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects, suggesting that this compound may also have similar effects .
Análisis Bioquímico
Biochemical Properties
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Benzofuran derivatives have been reported to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Benzofuran derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Similar compounds could have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of benzofuran derivatives may involve advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield . Additionally, the use of proton quantum tunneling in the construction of benzofuran rings has been reported to reduce side reactions and enhance the overall yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: This reaction can modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydrobenzofuranyl-5-acetic acid
- (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid
- Ethyl 2-(Chlorosulfonyl)acetate
Uniqueness
2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid stands out due to its specific structural features, such as the benzofuran ring and the acetic acid moietyCompared to similar compounds, it may offer enhanced selectivity and potency in certain biological assays .
Propiedades
IUPAC Name |
2-(1,3-dihydro-2-benzofuran-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)4-7-1-2-8-5-13-6-9(8)3-7/h1-3H,4-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKSMTNZFNZDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,6-Dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B2517740.png)



![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2517745.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea](/img/structure/B2517747.png)

![8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2517750.png)

